Apalutamide D4

Übersicht

Beschreibung

Apalutamide D4 is a deuterated form of apalutamide, a next-generation androgen receptor inhibitor. It is primarily used in the treatment of non-metastatic castration-resistant prostate cancer. The deuterated form, this compound, contains deuterium atoms, which can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Apalutamide D4 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Apalutamide D4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form its deuterated amine derivative.

Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Deuterated amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

- Efficacy : In the SPARTAN trial, apalutamide demonstrated a median metastasis-free survival (MFS) of 40.5 months compared to 16.2 months for placebo . Additionally, it was associated with a 25% reduction in the risk of death .

- Real-World Outcomes : A study indicated that apalutamide in combination with androgen deprivation therapy (ADT) led to a 72% reduction in metastasis progression or death compared to ADT alone .

- Metastatic Castration-Sensitive Prostate Cancer (mCSPC)

- Adverse Events and Safety Profile

Case Study 1: Efficacy in Older Patients

A multicenter observational study involving older patients (median age 75) treated with apalutamide for mCSPC reported that 92% achieved a PSA90 response, highlighting its effectiveness in this demographic .

Case Study 2: Real-World Evidence

In a real-world study conducted in Barcelona, patients treated with apalutamide exhibited significant biochemical responses, with 71% achieving PSA levels ≤0.2 ng/ml after treatment . This underscores the drug's potential outside controlled clinical trial settings.

Data Tables

| Study | Indication | Median Follow-Up | MFS/OS Benefit | PSA Response Rate |

|---|---|---|---|---|

| SPARTAN | nmCRPC | 41 months | MFS: 40.5 months vs. 16.2 months (placebo) | 89% ≥50% PSA decline at week 12 |

| TITAN | mCSPC | 22.7 months | OS reduced by 33% vs. placebo | Not specified |

| Barcelona Study | mHSPC/nmCRPC | Varies | Significant biochemical response observed | PSA ≤0.2 ng/ml: 71% |

Wirkmechanismus

Apalutamide D4 exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the androgen receptor from translocating to the nucleus and binding to androgen response elements on DNA, thereby inhibiting the transcription of androgen-responsive genes. The deuterium atoms in this compound can enhance the drug’s stability and reduce its metabolic rate, leading to prolonged action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.

Darolutamide: A newer androgen receptor inhibitor with a similar mechanism of action.

Uniqueness of Apalutamide D4

This compound is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties. This can lead to improved efficacy, reduced side effects, and prolonged action compared to non-deuterated analogs .

Biologische Aktivität

Apalutamide D4 is a next-generation nonsteroidal antiandrogen primarily used in the treatment of prostate cancer, particularly in cases of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions by inhibiting the androgen receptor (AR), thereby blocking the action of testosterone and slowing the growth of prostate cancer cells. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Apalutamide binds selectively to the ligand-binding domain of the androgen receptor, demonstrating a 7 to 10-fold greater affinity compared to bicalutamide. This binding induces a conformational change in the AR, preventing its translocation into the nucleus and inhibiting the transcription of androgen-responsive genes. Unlike other antiandrogens, Apalutamide does not activate AR transcription even in the presence of androgens, thus functioning as a full antagonist .

Key Pharmacodynamic Properties

- Affinity : Higher affinity for AR compared to bicalutamide.

- Full Antagonistic Activity : Effective against AR mutations that confer resistance to other treatments.

- Tumor Regression : In animal models, Apalutamide has shown superior tumor regression compared to bicalutamide and enzalutamide .

Pharmacokinetics

The pharmacokinetic profile of Apalutamide reveals critical insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Mean Absolute Oral Bioavailability | Approximately 100% |

| Peak Plasma Concentration (Cmax) | 5.9 mcg/mL |

| Time to Peak Concentration (Tmax) | 2 hours |

| Half-Life | Approximately 3 days at steady-state |

| Clearance (CL/F) | 1.3 L/h (single dose), 2.0 L/h (steady-state) |

| Metabolism | Primarily via CYP2C8 and CYP3A4 |

These pharmacokinetic properties indicate that Apalutamide achieves therapeutic levels rapidly and maintains them effectively over time .

Case Studies

- Real-World Evidence Study :

- Phase I/II Trials :

Efficacy Metrics

The efficacy of Apalutamide can be summarized through key metrics:

| Study Type | PSA Response Rate (%) | Duration of Treatment |

|---|---|---|

| Phase I/II Trials | ≥50% reduction | 12 weeks |

| Real-World Evidence | Statistically significant improvement over enzalutamide | 24 months |

These metrics underscore the effectiveness of Apalutamide in managing prostate cancer.

Safety Profile

While Apalutamide is generally well-tolerated, it is associated with certain adverse effects:

- Cutaneous Reactions : Skin toxicity has been reported in clinical trials, leading to treatment discontinuation in some cases .

- Common Adverse Effects : Fatigue, rash, and hypertension are among the most frequently observed side effects.

Adverse Effects Summary Table

| Adverse Effect | Incidence (%) |

|---|---|

| Rash | 8.5 - 9.9 |

| Fatigue | Common |

| Hypertension | Common |

Monitoring for these adverse effects is crucial for patient management during treatment.

Eigenschaften

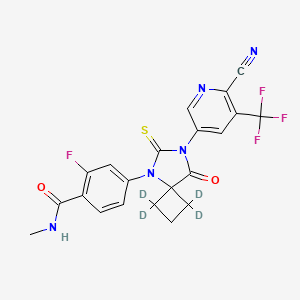

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWBFZLDZWPHF-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.